
3-(4-Bromo-1-naphthyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-1-naphthyl)propanoic Acid is an organic compound characterized by the presence of a bromine atom attached to a naphthalene ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
3-(4-Bromo-1-naphthyl)propanoic Acid can be synthesized through a multi-step process. One common method involves the bromination of 1-naphthylpropanoic acid. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(4-Bromo-1-naphthyl)propanoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted naphthylpropanoic acid derivatives.
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of naphthylpropanol or naphthylpropanal.
科学的研究の応用
3-(4-Bromo-1-naphthyl)propanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(4-Bromo-1-naphthyl)propanoic Acid involves its interaction with specific molecular targets. The bromine atom and the naphthalene ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, participating in nucleophilic substitution reactions. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing its biological activity.
類似化合物との比較
Similar Compounds
3-Bromopropionic Acid: A simpler analog with a bromine atom attached to a propanoic acid moiety.
4-Bromo-1-naphthoic Acid: A compound with a bromine atom attached to a naphthalene ring and a carboxylic acid group.
1-Naphthylpropanoic Acid: A compound with a naphthalene ring attached to a propanoic acid moiety without the bromine atom.
Uniqueness
3-(4-Bromo-1-naphthyl)propanoic Acid is unique due to the presence of both the bromine atom and the naphthalene ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H11BrO2 |
|---|---|
分子量 |
279.13 g/mol |
IUPAC名 |
3-(4-bromonaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C13H11BrO2/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-5,7H,6,8H2,(H,15,16) |
InChIキー |
IMXLVFAEQAPYAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


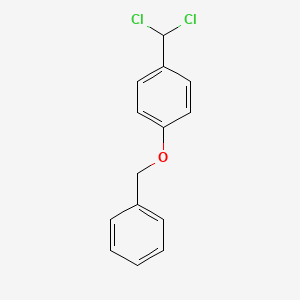
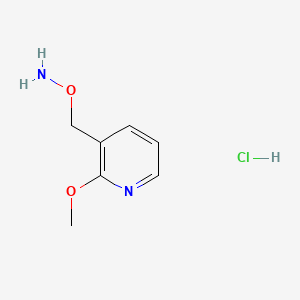

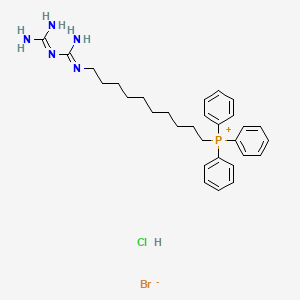

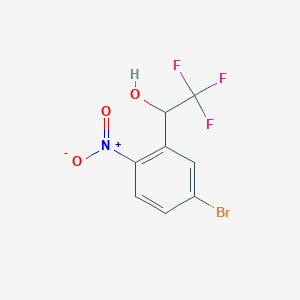
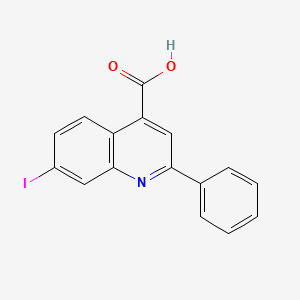

![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)


![N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13702416.png)


